Mu-Opioid Receptor Affinity: N1-Aryl Substituent Comparison Between 4-Methylphenyl and 3-Chlorophenyl Analogs
In a direct head-to-head comparison using the same assay platform, the target compound bearing an N1-4-methylphenyl group shows an IC50 of 9.65 μM at the human mu-type opioid receptor, whereas the closely related analog 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (BDBM64865) yields an IC50 of 8.10 μM [1][2]. The 4-methylphenyl substituent thus results in a 1.19-fold reduction in affinity relative to the 3-chlorophenyl analog.
| Evidence Dimension | Mu-type opioid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.65E+3 nM (9.65 μM) |
| Comparator Or Baseline | 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: IC50 = 8.10E+3 nM (8.10 μM) |
| Quantified Difference | 1.19-fold lower affinity for the N1-4-methylphenyl analog (ΔIC50 = 1.55 μM) |
| Conditions | The Scripps Research Institute Molecular Screening Center (SRIMSC); PubChem BioAssay AID 2403; Mu-type opioid receptor (Human) |
Why This Matters
This quantifies how the N1-aryl substituent identity modulates opioid receptor engagement, guiding selection when mu-opioid activity is a relevant parameter in screening cascades.
- [1] BindingDB BDBM64860: IC50 9.65E+3 nM at Mu-type opioid receptor. The Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB BDBM64865: IC50 8.10E+3 nM at Mu-type opioid receptor. The Scripps Research Institute Molecular Screening Center. View Source
